12-Ketolithocholic acid

説明

12-Ketolithocholic acid is a bile acid and a metabolite from the kidney . It can be a detectable marker for evidence of kidney injury .

Synthesis Analysis

12-Ketolithocholic acid is a key intermediate for the synthesis of ursodeoxycholic acid (UDCA), an important therapeutic agent for non-surgical treatment of human cholesterol gallstones and various liver diseases . A novel method of producing ursodeoxycholic acid was developed through electrochemical stereoselective reduction of 7‐ketolithocholic acid .Molecular Structure Analysis

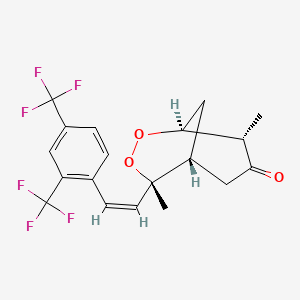

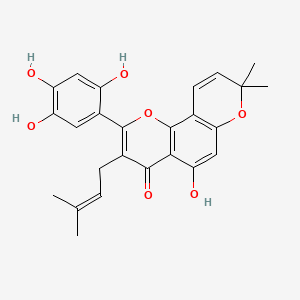

The molecular formula of 12-Ketolithocholic acid is C24H38O4 . It contains 69 bonds in total, including 31 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid, 1 ketone, 2 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis

12-Ketolithocholic acid is a metabolite of the secondary bile acid deoxycholic acid . It is involved in the cholesterol metabolism . It is also used in the production of ursodeoxycholic acid from chenodeoxycholic acid by 7α- and 7β-HSDH enzymatic synthesis .Physical And Chemical Properties Analysis

The molecular weight of 12-Ketolithocholic acid is 390.56 . It has a predicted density of 1.124±0.06 g/cm3 . The melting point is 165-167 °C and the boiling point is 545.9±35.0 °C (Predicted) .科学的研究の応用

Preparation of Ursodeoxycholic Acid

12-Ketolithocholic acid is used in the preparation of Ursodeoxycholic acid (UDCA) . UDCA is an important clinical drug in the treatment of liver disease . The preparation of UDCA through an electrochemical method with higher stereoselectivity and environmental friendliness is described . This method offers a potential application for large-scale production of UDCA and an interesting reference to asymmetric electrochemical reduction of the keto group .

Treatment of Hepatobiliary Diseases

UDCA, which is synthesized from 12-Ketolithocholic acid, is not only safer than chenodeoxycholic acid in the treatment of hepatobiliary diseases, but also has a wide range of applications in Acute Kidney Injury and Parkinson’s Disease .

Treatment of Acute Kidney Injury

UDCA, derived from 12-Ketolithocholic acid, is widely used in the treatment of kidney injury (Acute Kidney Injury) .

Treatment of Parkinson’s Disease

UDCA, synthesized from 12-Ketolithocholic acid, is also used in the treatment of Parkinson’s Disease .

Lipidomics Research

12-Ketolithocholic acid is a bile acid and a sterol, making it ideal for lipidomics research .

Monitoring Acute Deterioration of Ulcerative Colitis

12-Ketolithocholic acid has been found to provide new signatures for monitoring the acute deterioration of Ulcerative Colitis by targeting gut microbiota and bile acid metabolism .

作用機序

Target of Action

12-Ketolithocholic acid is a bile acid, a metabolite from the kidney . It is a potent activator of the Pyrin inflammasome . The Pyrin inflammasome is a multiprotein complex that initiates an inflammatory response to certain bacterial toxins .

Mode of Action

It is known to activate the pyrin inflammasome . This activation leads to the secretion of IL-18 in LPS-primed PBMCs . IL-18 is a proinflammatory cytokine that plays a crucial role in inflammatory responses.

Biochemical Pathways

The biochemical pathways affected by 12-Ketolithocholic acid are related to inflammation and lipid metabolism . As a bile acid, it is involved in the regulation of lipid metabolism. Bile acids are steroid amphipathic compounds formed through cholesterol oxidation in the liver . They play a crucial role in regulating lipid metabolism by facilitating the digestion, absorption, and transport of lipids, lipid-soluble vitamins, and related molecules in the gastrointestinal tract .

Pharmacokinetics

Bile acids are typically absorbed in the small intestine, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the feces .

Result of Action

12-Ketolithocholic acid has been shown to suppress the secretion of IL-17A from colonic group 3 innate lymphoid cells . This suppression can help prevent the acute exacerbation of ulcerative colitis .

Action Environment

The action of 12-Ketolithocholic acid can be influenced by various environmental factors. For instance, the composition of the gut microbiota, which can be affected by diet and other environmental factors, can influence the production and metabolism of bile acids . Additionally, factors such as pH and temperature can affect the stability and efficacy of 12-Ketolithocholic acid .

将来の方向性

12-Ketolithocholic acid is involved in cholesterol metabolism . It is a key intermediate for the synthesis of ursodeoxycholic acid (UDCA), an important therapeutic agent for non-surgical treatment of human cholesterol gallstones and various liver diseases . Therefore, it has potential applications in the treatment of these conditions.

Relevant Papers The paper “Multi-omics analysis reveals changes in tryptophan and cholesterol metabolism before and after sexual maturation in captive macaques” discusses the role of 12-Ketolithocholic acid in cholesterol metabolism . Another paper “One-step synthesis of 12-ketoursodeoxycholic acid from …” discusses its role in the synthesis of ursodeoxycholic acid .

特性

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNYHSDFZXHMMJ-VPUMZWJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199300 | |

| Record name | 12-Ketolithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12-Ketodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

12-Ketolithocholic acid | |

CAS RN |

5130-29-0 | |

| Record name | 12-Ketolithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5130-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Ketolithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Ketolithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-OXOLITHOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57668172Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Ketodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 12-Ketolithocholic acid in the context of ulcerative colitis?

A: 12-Ketolithocholic acid (12-KLCA) exhibits anti-inflammatory effects in the context of ulcerative colitis (UC). It achieves this by binding to the vitamin D receptor (VDR) expressed on colonic group 3 innate lymphoid cells (ILC3s). This interaction leads to the suppression of IL-17A secretion from ILC3s, a cytokine known to contribute to inflammation in UC. []

Q2: How do the levels of 12-Ketolithocholic acid change in individuals with ulcerative colitis?

A: Studies show a decrease in 12-KLCA levels in the intestines of patients with severe UC compared to those with milder forms of the disease or healthy controls. This reduction correlates with a decrease in the abundance of microbes capable of producing secondary bile acids (SBAs), including 12-KLCA. []

Q3: How does dietary fat impact 12-Ketolithocholic acid levels?

A: Research suggests that high-fat diets, irrespective of the type of fat (corn oil or lard), lead to increased excretion of fecal 12-Ketolithocholic acid in rats. [, , , , ] This effect has been observed in both single and multi-generational studies where rats were fed high-fat diets. []

Q4: Does the type of dietary fat influence the impact on 12-Ketolithocholic acid and colon carcinogenesis?

A: While high-fat diets generally increase 12-Ketolithocholic acid levels, the type of fat can influence the effect on colon carcinogenesis. Studies show that high corn oil diets promote colon tumor formation in rats, while high lard diets primarily increase the incidence of colon adenocarcinomas. [] Furthermore, high-fat diets rich in olive oil, coconut oil, or medium-chain triglycerides do not appear to have the same tumor-promoting effect as high corn oil or safflower oil diets. []

Q5: What is the role of dietary fiber in relation to 12-Ketolithocholic acid and colon cancer?

A: Studies show that supplementation with wheat bran or cellulose, but not oat fiber, can reduce fecal concentrations of secondary bile acids, including deoxycholic acid, lithocholic acid, and 12-Ketolithocholic acid, in humans. This reduction is associated with a decrease in fecal mutagenic activity, suggesting a potential protective effect against colon cancer. []

Q6: How does 12-Ketolithocholic acid behave in the digestive tract?

A: In rats fed 12-Ketolithocholic acid precursor, cholic acid, 12-KLCA is detected in the feces. This suggests that the conversion of cholic acid to 12-KLCA occurs within the digestive tract, likely mediated by gut microbiota. []

Q7: How does 12-Ketolithocholic acid relate to Vitamin D levels?

A: Studies show that 12-Ketolithocholic acid is significantly upregulated in the serum of individuals with vitamin D deficiency. This suggests a potential link between vitamin D metabolism and bile acid biosynthesis, with 12-KLCA as a potential indicator of this interaction. []

Q8: Is 12-Ketolithocholic acid altered in gallstone patients?

A: While no significant difference in 12-Ketolithocholic acid levels was observed between gallstone patients and healthy controls in a Taiwanese study, there was a correlation found between 12-KLCA levels and serum cholesterol levels, as well as bacterial richness and evenness in the gut. [] This suggests a complex interplay between 12-KLCA, gut microbiota, and cholesterol metabolism that warrants further investigation.

Q9: What is the role of 12-Ketolithocholic acid in radiogenic skin injury?

A: Following ionizing radiation, there is a significant elevation of 12-Ketolithocholic acid levels in irradiated skin tissue. [] This suggests a potential role of 12-KLCA in the skin's response to radiation damage, although further research is needed to understand the specific mechanisms involved.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)

![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)